molecular formula C20H16ClN3OS B2512671 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide CAS No. 1421452-76-7

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2512671
CAS No.: 1421452-76-7
M. Wt: 381.88
InChI Key: WIAGPHJQMJEPJH-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide is a synthetic organic compound that features a complex structure incorporating a chlorophenyl group, a methylthiazole ring, and an indole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by the introduction of the methyl group. The indole-2-carboxamide moiety can be synthesized separately and then coupled with the thiazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the aromatic rings using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-3-carboxamide
  • N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxylic acid

Uniqueness

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-1H-indole-2-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, a methylthiazole ring, and an indole carboxamide moiety makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-12-18(26-20(23-12)14-7-3-4-8-15(14)21)11-22-19(25)17-10-13-6-2-5-9-16(13)24-17/h2-10,24H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAGPHJQMJEPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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